molecular formula C21H22ClN3O2 B2434614 Nrf2-IN-1

Nrf2-IN-1

Cat. No.: B2434614
M. Wt: 383.9 g/mol
InChI Key: ZFDMUUNGVLREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nrf2-IN-1 is a small molecule inhibitor that targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound is used in scientific research to study the inhibition of the Nrf2 pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include bromoacetonitrile, potassium carbonate, and sodium azide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Nrf2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Nrf2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of the Nrf2 pathway and its effects on cellular redox homeostasis.

    Biology: Investigates the role of Nrf2 in cellular protection against oxidative stress and its involvement in various biological processes.

    Medicine: Explores the potential therapeutic applications of Nrf2 inhibition in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .

Mechanism of Action

Nrf2-IN-1 exerts its effects by inhibiting the Nrf2 pathway. Nrf2 is normally bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which targets Nrf2 for ubiquitination and degradation. Upon inhibition by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-driven genes. This leads to the expression of cytoprotective proteins that mitigate oxidative stress .

Comparison with Similar Compounds

Nrf2-IN-1 is compared with other similar compounds that target the Nrf2 pathway, such as:

This compound is unique in its specific inhibition of the Nrf2 pathway, making it a valuable tool for studying the role of Nrf2 in various diseases and for developing potential therapeutic strategies .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-21(2,3)16-8-4-14(5-9-16)13-25-19(20(26)24-27)12-18(23-25)15-6-10-17(22)11-7-15/h4-12,27H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMUUNGVLREEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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